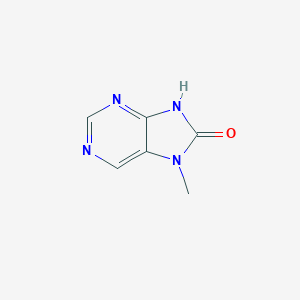
7-Methyl-1H-purin-8(7H)-one
Description
7-Methyl-1H-purin-8(7H)-one (CAS 30467-02-8), also known as 8-methylxanthine or 8-methyl-7H-purin-6-ol, is a methyl-substituted xanthine derivative. Its molecular formula is C₆H₆N₄O (molar mass: 150.14 g/mol) . Key properties include:
- Melting point: 288–289°C (decomposition)
- Predicted pKa: 8.91 ± 0.70
- Solubility: Moderate in polar solvents (DMF, methanol)
The compound’s structure features a methyl group at the 7-position of the purine ring, which significantly influences its electronic and steric properties compared to unmodified xanthine derivatives.
Properties
CAS No. |
15886-44-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
FNUYKMPOJSEMNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2NC1=O |
Canonical SMILES |
CN1C2=CN=CN=C2NC1=O |
Synonyms |
8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 7-methyl-1H-purin-8(7H)-one and related purine derivatives:
*Derived from similar purine analogs.
Key Observations:
- Substituent Effects: Chlorine substitution (6-chloro derivative) increases molecular weight by ~34 g/mol and introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions . Amino groups (e.g., 6-amino or 2-amino derivatives) lower pKa due to increased basicity, altering solubility and receptor-binding affinity .
- Thermal Stability: The methyl group at the 7-position in this compound stabilizes the purine ring, as evidenced by its high decomposition temperature (288°C) compared to non-methylated analogs .
Crystallographic Data
- This compound: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å, β = 96.842° .
- 6-Chloro derivative : Forms hydrogen-bonded dimers in the solid state due to Cl···H-N interactions, stabilizing its crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


